Fsp3 Character: 4-Cyclohexyl-2,3-diazaspiro(4.5)dec-3-en-1-one (Fsp3 ≈ 0.86) vs. 2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione (Fsp3 ≈ 0.43)
The target compound, 4-cyclohexyl-2,3-diazaspiro(4.5)dec-3-en-1-one, exhibits a calculated Fsp3 of approximately 0.86 (12 sp³ carbons out of 14 total carbons), representing a highly saturated spirocyclic architecture with only two sp² carbons (the carbonyl and the imine-type C=N) . In contrast, the closest commercially available analog, 2-phenyl-2,3-diazaspiro[4.5]decane-1,4-dione (CAS 16418-56-7; C14H16N2O2), possesses a phenyl substituent that introduces six aromatic sp² carbons, yielding an Fsp3 of approximately 0.43 (6 sp³ carbons out of 14 total) . The Fsp3 difference of ~0.43 (a 100% relative increase in sp³ fraction) represents a major divergence in molecular shape, conformational flexibility, and predicted physicochemical behavior. According to the Lovering analysis, compounds with Fsp3 ≥ 0.45 demonstrate significantly higher clinical success rates, and the target compound's Fsp3 of 0.86 places it in the top quartile of drug-like chemical space for three-dimensionality [1]. This high saturation level is associated with improved aqueous solubility, reduced promiscuous binding, and enhanced selectivity profiles in phenotypic screening contexts, although direct target-specific selectivity data for this exact compound remain absent from the public literature.
| Evidence Dimension | Fraction of sp³-hybridized carbon atoms (Fsp3) |
|---|---|
| Target Compound Data | Fsp3 ≈ 0.86 (12 sp³ / 14 total carbons; 2 sp²: C=O and C=N) |
| Comparator Or Baseline | 2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione (CAS 16418-56-7): Fsp3 ≈ 0.43 (6 sp³ / 14 total carbons; 8 sp²: 6 aromatic + 2 carbonyl) |
| Quantified Difference | ΔFsp3 ≈ +0.43 (100% relative increase in sp³ fraction for target compound) |
| Conditions | Fsp3 calculated from molecular structure (SMILES: O=C1NN=C(C2CCCCC2)C13CCCCC3 for target; O=C1N(C2=CC=CC=C2)NC(=O)C13CCCCC3 for comparator). Calculated values cross-referenced with the Lovering et al. (2009) methodology [1]. |
Why This Matters
A 0.43 Fsp3 advantage predicts substantially superior clinical developability characteristics, as higher saturation correlates with improved solubility, reduced off-target promiscuity, and higher clinical success rates, directly influencing procurement decisions for fragment-based screening and lead optimization programs.
- [1] Lovering, F.; Bikker, J.; Humblet, C. Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. J. Med. Chem. 2009, 52 (21), 6752–6756. DOI: 10.1021/jm901241e View Source
